3-Methyl-1,2,4-oxadiazole-5-carbohydrazide
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Overview
Description
3-Methyl-1,2,4-oxadiazole-5-carbohydrazide is a heterocyclic compound with the molecular formula C4H6N4O2. It belongs to the class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, making it a versatile scaffold for various chemical reactions and applications.
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazoles, a class of compounds to which 3-methyl-1,2,4-oxadiazole-5-carbohydrazide belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It’s known that 1,2,4-oxadiazoles interact with their targets through hydrogen bond acceptor properties, owing to the electronegativities of nitrogen and oxygen .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
1,2,4-oxadiazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .
Biochemical Analysis
Biochemical Properties
Oxadiazole derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects . These activities are often attributed to the ability of oxadiazoles to engage in hydrogen bonding and metabolic interactions due to the electronegativities of nitrogen and oxygen .
Cellular Effects
The cellular effects of 3-Methyl-1,2,4-oxadiazole-5-carbohydrazide are currently unknown. Other oxadiazole derivatives have been shown to have significant effects on cellular processes. For example, some oxadiazole derivatives have been found to inhibit the growth of various cancer cell lines .
Molecular Mechanism
Oxadiazole derivatives are known to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
Oxadiazole derivatives are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,2,4-oxadiazole-5-carbohydrazide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with nitriles or carboxylic acids under acidic or basic conditions. For instance, the treatment of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at elevated temperatures can yield oxadiazole derivatives . Another method involves the oxidative cyclization of aroyl or acyl hydrazones using reagents like Fe(III)/TEMPO, IBX/TEAB, or Cu(OTf)2 .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,2,4-oxadiazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert oxadiazoles into other heterocyclic compounds.
Substitution: The oxadiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution can be carried out using reagents like halogens or sulfonyl chlorides, while nucleophilic substitution may involve amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles, hydrazones, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole: Another oxadiazole derivative with similar biological activities but different substitution patterns.
1,2,3-Oxadiazole: A regioisomer with distinct chemical properties and applications.
1,2,5-Oxadiazole: Another regioisomer with unique reactivity and uses in medicinal chemistry.
Uniqueness
3-Methyl-1,2,4-oxadiazole-5-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
3-methyl-1,2,4-oxadiazole-5-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-2-6-4(10-8-2)3(9)7-5/h5H2,1H3,(H,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHWZTHKHVEAIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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